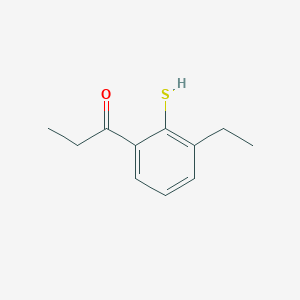
1-(3-Ethyl-2-mercaptophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethyl-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol This compound is characterized by the presence of an ethyl group, a mercapto group, and a propanone group attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(3-Ethyl-2-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-2-mercaptobenzaldehyde with propanone under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
1-(3-Ethyl-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The mercapto group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired products are formed efficiently.
Applications De Recherche Scientifique
1-(3-Ethyl-2-mercaptophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Ethyl-2-mercaptophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.
Comparaison Avec Des Composés Similaires
1-(3-Ethyl-2-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Ethyl-2-mercaptophenyl)propan-2-one: This compound has a similar structure but differs in the position of the ketone group, leading to different chemical properties and reactivity.
3-Ethyl-2-mercaptobenzaldehyde: This compound lacks the propanone group, making it less versatile in certain chemical reactions but still useful as a precursor in synthesis.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various applications.
Propriétés
Formule moléculaire |
C11H14OS |
|---|---|
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
1-(3-ethyl-2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14OS/c1-3-8-6-5-7-9(11(8)13)10(12)4-2/h5-7,13H,3-4H2,1-2H3 |
Clé InChI |
ASSPUEWISNUXAF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)C(=O)CC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


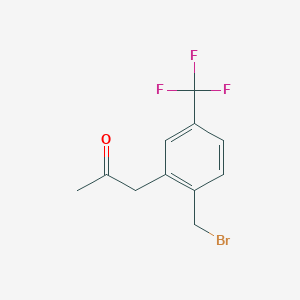
![4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile](/img/structure/B14047917.png)
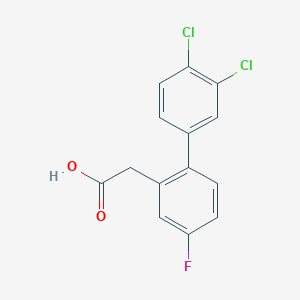
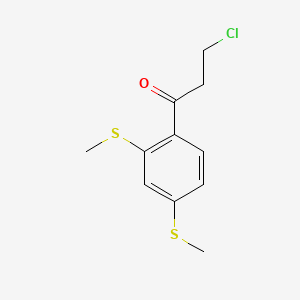
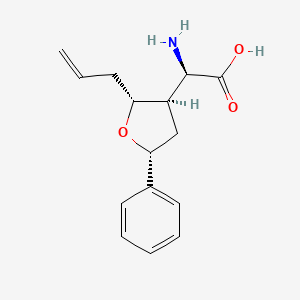


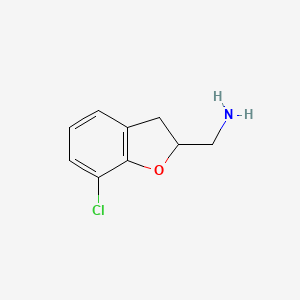

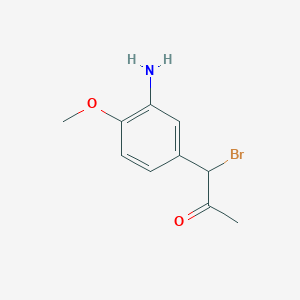


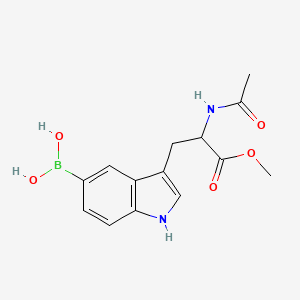
![Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B14048007.png)
